N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a thiophene moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 2-(thiophen-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-fluoro-4-methylphenylamine and 2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorinated aromatic ring and thiophene moiety can enhance its binding affinity and specificity towards these targets. The oxalamide linkage may also play a role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Contains a furan ring instead of thiophene, which can influence its chemical properties and applications.
N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a urea linkage instead of oxalamide, which may alter its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-10-4-5-11(9-13(10)16)18-15(20)14(19)17-7-6-12-3-2-8-21-12/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSJEJUNFORKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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